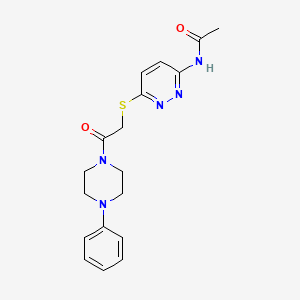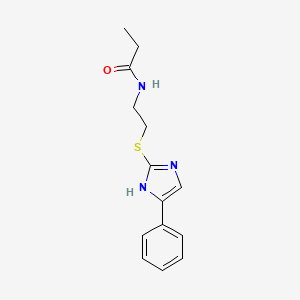
2-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)butan-1-one is a chemical compound that has gained a lot of attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the benzodiazepine family and has been shown to have significant biological activity.
Scientific Research Applications
Synthesis and Pharmacological Screening
A study by Bhat et al. (2014) describes the synthesis of novel derivatives of benzodiazepines, which are structurally related to the compound . These derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. The compounds showed varying degrees of activity, highlighting the potential for developing new therapeutic agents based on this structure (Bhat, Chauhan, Kumar, & Kumar, 2014).
Anticancer Activity
Another significant application is in the field of cancer research. Liszkiewicz (2002) conducted a study on the synthesis and in vitro antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives. The study found that some of these compounds exhibited cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy (Liszkiewicz, 2002).
Sigma-2 Receptor Ligands with Anticancer Activity
Asong et al. (2019) explored the sigma-2 receptor selectivity of analogs of SYA013, noting their inhibition of several cancer cell lines. This study demonstrates the relevance of such compounds in cancer research, particularly in identifying new therapeutic targets and agents (Asong et al., 2019).
Chemical Transformations and Reactivity
Research on the chemical reactivity of related compounds provides insights into their potential applications in synthetic chemistry. Voskressensky et al. (2014) investigated the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction, illustrating the compound's utility in producing novel chemical structures with potential biological activities (Voskressensky et al., 2014).
Properties
IUPAC Name |
2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-19(17-7-4-3-5-8-17)20(23)22-12-6-11-21(13-14-22)18-9-15-24-16-10-18/h3-5,7-8,18-19H,2,6,9-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAIPVSKYVNZBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2386345.png)
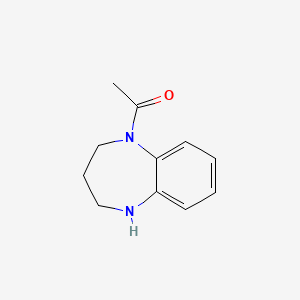
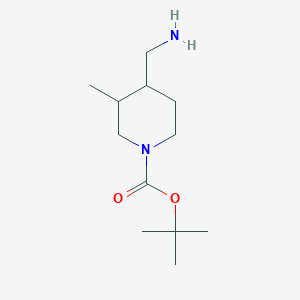

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)
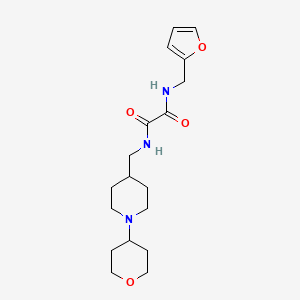

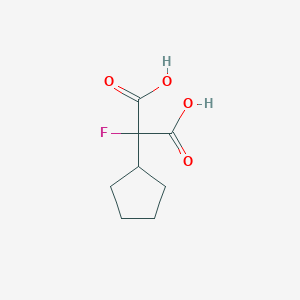

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)

![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)
